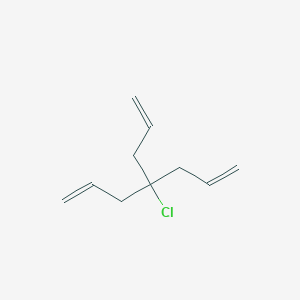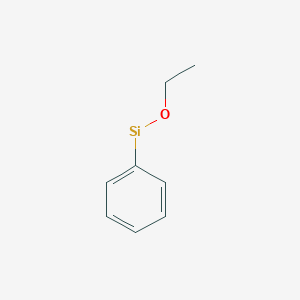
Cobalt--molybdenum (7/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–molybdenum (7/6) is a bimetallic compound that combines the properties of cobalt and molybdenum. This compound is known for its catalytic properties and is widely used in various industrial and scientific applications. The combination of cobalt and molybdenum enhances the compound’s stability and reactivity, making it a valuable material in fields such as catalysis, energy storage, and environmental remediation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (7/6) can be synthesized through various methods, including chemical vapor deposition, solvothermal synthesis, and impregnation techniques. One common method involves the co-precipitation of cobalt and molybdenum salts, followed by calcination to form the desired bimetallic compound. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the properties of the final product .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (7/6) is often produced using large-scale impregnation methods. This involves mixing cobalt and molybdenum precursors with a support material, such as alumina, followed by drying and calcination. This method ensures uniform distribution of the metals on the support, enhancing the catalytic properties of the compound .
Chemical Reactions Analysis
Types of Reactions: Cobalt–molybdenum (7/6) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the compound’s catalytic properties, making it an effective catalyst in processes such as hydrodesulfurization and hydrogenation .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (7/6) include hydrogen, oxygen, and sulfur compounds. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired reaction outcomes. For example, in hydrodesulfurization, the compound is used at high temperatures and pressures to remove sulfur from petroleum products .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (7/6) depend on the specific reaction and conditions. In hydrodesulfurization, the primary products are hydrogen sulfide and desulfurized hydrocarbons. In hydrogenation reactions, the compound facilitates the addition of hydrogen to unsaturated organic compounds, resulting in saturated products .
Scientific Research Applications
Cobalt–molybdenum (7/6) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and hydrodesulfurization. In biology, the compound is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques. In medicine, cobalt–molybdenum (7/6) is being explored for its potential in cancer therapy and as an antimicrobial agent. In industry, the compound is used in the production of clean fuels, environmental remediation, and energy storage devices .
Mechanism of Action
The mechanism of action of cobalt–molybdenum (7/6) involves the synergistic interaction between cobalt and molybdenum atoms. This interaction enhances the compound’s catalytic properties, allowing it to facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in hydrodesulfurization, the compound interacts with sulfur-containing molecules, breaking the sulfur-carbon bonds and converting them into hydrogen sulfide and desulfurized hydrocarbons .
Comparison with Similar Compounds
Cobalt–molybdenum (7/6) is unique compared to other similar compounds due to its enhanced catalytic properties and stability. Similar compounds include cobalt-molybdenum sulfides, cobalt-molybdenum borides, and cobalt-molybdenum carbides. These compounds also exhibit catalytic properties but may differ in terms of reactivity, stability, and specific applications. For example, cobalt-molybdenum sulfides are commonly used in hydrodesulfurization, while cobalt-molybdenum borides are used in electrocatalysis .
Properties
CAS No. |
12134-10-0 |
|---|---|
Molecular Formula |
Co7Mo6 |
Molecular Weight |
988.2 g/mol |
IUPAC Name |
cobalt;molybdenum |
InChI |
InChI=1S/7Co.6Mo |
InChI Key |
WLBIPUOQUWRMTD-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


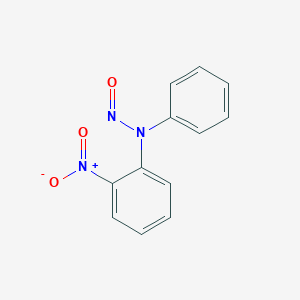
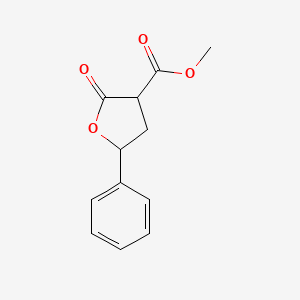
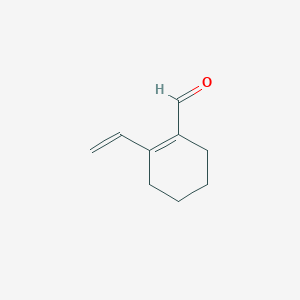
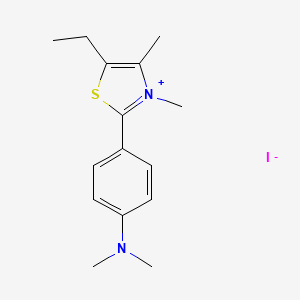
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)


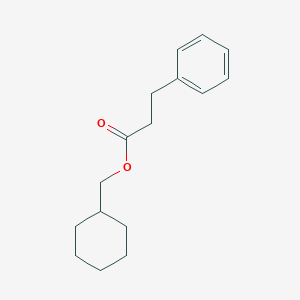
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
